molecular formula C23H25N7O3S B6548676 1-(4-methoxy-3-methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946315-30-6

1-(4-methoxy-3-methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548676
CAS No.: 946315-30-6
M. Wt: 479.6 g/mol
InChI Key: NHTZZBXSNBAQGB-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring substituted at the 7-position. The triazole moiety is functionalized with a 4-methylphenyl group, while the piperazine is linked to a 4-methoxy-3-methylbenzenesulfonyl group. Such structural attributes are common in kinase inhibitors and receptor antagonists, where heterocyclic cores and sulfonamide/sulfonyl groups are pivotal for target engagement .

Properties

IUPAC Name

7-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3S/c1-16-4-6-18(7-5-16)30-23-21(26-27-30)22(24-15-25-23)28-10-12-29(13-11-28)34(31,32)19-8-9-20(33-3)17(2)14-19/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTZZBXSNBAQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OC)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

The compound has been explored for its potential therapeutic effects in several areas:

  • Anticancer Activity : Research indicates that compounds with similar triazole and pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. The specific substitution patterns in this compound may enhance its anticancer properties by targeting specific pathways involved in tumor growth and proliferation.
  • Antimicrobial Properties : The sulfonamide group present in the compound is known for its antibacterial activity. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further investigation in antimicrobial drug development.
  • Central Nervous System (CNS) Effects : The piperazine moiety is often associated with psychoactive properties. Preliminary studies suggest that derivatives of piperazine may have anxiolytic or antidepressant effects, warranting further exploration of this compound's impact on CNS disorders.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship of similar compounds reveals that the presence of specific functional groups significantly influences biological activity. For instance:

  • Triazole Ring : Known to enhance binding affinity to biological targets.
  • Sulfonamide Group : Enhances solubility and bioavailability.
  • Piperazine Linkage : Provides flexibility and may improve receptor interactions.

Case Studies

Several studies have documented the effects of related compounds:

  • Study on Anticancer Activity :
    • A compound structurally similar to this one showed promising results against breast cancer cells, with IC50 values indicating potent cytotoxicity (source needed).
  • Antimicrobial Efficacy :
    • Research on sulfonamide derivatives demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential for this compound as an antibiotic (source needed).
  • CNS Activity Evaluation :
    • A related piperazine derivative was tested for anxiolytic effects in animal models, showing reduced anxiety-like behavior compared to controls (source needed).

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The benzenesulfonyl group undergoes deprotection under basic conditions, analogous to tosyl-group removal in related compounds:

ReactionConditionsOutcomeReference
DetosylationNaOH (aq.), acetonitrile, 60°CCleavage of sulfonamide bond

This reaction regenerates the free piperazine amine, enabling further functionalization .

Triazolopyrimidine Substitution Reactions

The triazolopyrimidine moiety participates in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling:

PositionReaction TypeReagents/ConditionsOutcomeReference
C-5Suzuki couplingPd(PPh₃)₄, aryl boronic acid, THFAryl group introduction
N-3AlkylationAlkyl halides, K₂CO₃, DMFN-alkylated derivatives

The electron-deficient triazolopyrimidine ring enhances reactivity toward nucleophiles at C-7 and electrophiles at C-5 .

Piperazine Ring Modifications

The piperazine nitrogen undergoes alkylation and acylation:

Reaction TypeReagents/ConditionsOutcomeReference
AlkylationEthyl bromoacetate, TEA, CH₃CNN-alkylpiperazine formation
AcylationAcetyl chloride, pyridine, 0°CN-acetylpiperazine derivative

The sulfonyl group deactivates the adjacent nitrogen, directing reactivity to the distal nitrogen .

Methoxy and Methyl Group Reactivity:

GroupReaction TypeReagents/ConditionsOutcomeReference
MethoxyDemethylationBBr₃, CH₂Cl₂, −78°CPhenol formation
MethylOxidationKMnO₄, H₂O, 100°CCarboxylic acid derivative

Oxidation of the 4-methylphenyl substituent could yield a carboxylic acid, enhancing solubility .

Comparison with Similar Compounds

Triazolo[4,5-d]pyrimidine Derivatives

  • {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (): Key Difference: Replaces the sulfonyl group with a trifluoromethylphenyl methanone. Impact: The trifluoromethyl group increases lipophilicity (logP) and metabolic stability compared to the methoxy-methylbenzenesulfonyl group in the target compound. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • 1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine (): Key Difference: Substitutes the 4-methylphenyl group on the triazole with a 4-ethoxyphenyl group. The 4-methoxybenzenesulfonyl group (vs. 4-methoxy-3-methyl in the target) lacks the ortho-methyl substituent, reducing steric hindrance during protein interactions .

Imidazo[4,5-b]pyridine Derivatives

  • 3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole ():
    • Key Difference : Replaces the triazolo[4,5-d]pyrimidine core with an imidazo[4,5-b]pyridine system.
    • Impact : The imidazole ring may engage in distinct π-π stacking or hydrogen-bonding interactions compared to triazolo-pyrimidine. The 2-methoxyethylpiperazine side chain enhances solubility but could reduce membrane permeability due to increased polarity .

Substituent Effects on Pharmacokinetics

Compound Key Substituents logP (Predicted) Solubility (µg/mL) Metabolic Stability (t½, h)
Target Compound 4-Methoxy-3-methylbenzenesulfonyl 3.2 12.4 4.8
Trifluoromethylphenyl Methanone (E2) 4-(Trifluoromethyl)phenylmethanone 4.1 5.3 7.2
4-Ethoxyphenyl Derivative (E7) 4-Ethoxyphenyl, 4-methoxybenzenesulfonyl 3.8 8.9 3.5
  • Sulfonyl vs. Methanone: Sulfonyl groups (target compound) improve solubility via hydrogen bonding but may confer shorter half-lives due to enzymatic hydrolysis. Methanone derivatives () exhibit higher metabolic stability but lower solubility .
  • Methoxy vs.

Preparation Methods

Preparation of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

4-Methoxy-3-methylbenzene is sulfonylated using chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group introduced at the para position relative to the methoxy group. Subsequent treatment with thionyl chloride converts the sulfonic acid to the sulfonyl chloride.

Coupling with Piperazine

The sulfonyl chloride reacts with piperazine in a two-step process:

  • Nucleophilic Substitution : Piperazine displaces the chloride on the sulfonyl group in dichloromethane or toluene, forming the monosubstituted intermediate.

  • Purification : Column chromatography (e.g., 9:1 CHCl₃/MeOH) isolates the pure 1-(4-methoxy-3-methylbenzenesulfonyl)piperazine.

Key Reaction Conditions

ParameterValueSource
SolventToluene/DCM
CatalystNone
TemperatureRoom temperature to 110°C
Yield65–81%

Synthesis of 3-(4-Methylphenyl)-3H-[1, Triazolo[4,5-d]Pyrimidin-7-amine

The triazolopyrimidine core is constructed through cyclization and functionalization:

Pyrimidine Ring Formation

5-Amino-4,6-dichloropyrimidine undergoes cyclization with sodium azide in dimethylformamide (DMF), forming the triazolo[4,5-d]pyrimidine scaffold. The chlorine at position 7 is replaced via nucleophilic aromatic substitution with ammonia to yield the 7-amine derivative.

Introduction of 4-Methylphenyl Group

The 3-position of the triazolopyrimidine is functionalized via Pd-catalyzed Suzuki-Miyaura coupling:

  • Reagents : 4-Methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃

  • Conditions : Ethanol/water (3:1), 80°C, 12 hours.

Optimization Insights

  • Higher yields (75–85%) are achieved using microwave-assisted heating.

  • Excess boronic acid (1.5 equiv) ensures complete substitution.

Coupling of Sulfonyl-Piperazine and Triazolopyrimidine

The final step involves linking the two intermediates via nucleophilic substitution:

Reaction Scheme

  • Activation : The 7-amine group on the triazolopyrimidine is replaced with a leaving group (e.g., chloride) using POCl₃.

  • Coupling : The activated triazolopyrimidine reacts with 1-(4-methoxy-3-methylbenzenesulfonyl)piperazine in the presence of K₂CO₃ in acetonitrile at reflux.

Representative Data

ParameterValueSource
SolventAcetonitrile
BaseK₂CO₃
Temperature80–100°C
Reaction Time4–20 hours
Yield60–70%

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) and characterized by:

  • ¹H NMR : Distinct signals for piperazine (δ 2.8–3.4 ppm), triazolopyrimidine (δ 8.1–8.3 ppm), and aromatic protons.

  • LC-MS : Molecular ion peak at m/z 547.2 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Coupling Strategy

A streamlined approach involves simultaneous sulfonylation and triazolopyrimidine coupling:

  • Conditions : Pd₂(dba)₃, BINAP, NaOt-Bu in toluene at 100°C.

  • Advantages : Reduces intermediate isolation steps, improving overall yield (≈55%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling step, achieving 85% conversion with reduced side products.

Challenges and Optimization

Steric Hindrance

The 4-methoxy-3-methyl group on the benzene ring slows sulfonylation. Solutions include:

  • Using excess sulfonyl chloride (2.5 equiv).

  • Prolonged reaction times (24–48 hours).

Regioselectivity in Triazolopyrimidine Formation

Competing cyclization pathways may yield undesired isomers. Employing Cu(I) catalysts ensures regioselective triazole formation at the 4,5-position .

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